6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin

Catalog No.
S3424183
CAS No.
40662-76-8
M.F
C14H18O3
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumari...

CAS Number

40662-76-8

Product Name

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin

IUPAC Name

6-hydroxy-4,4,5,7,8-pentamethyl-3H-chromen-2-one

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-7-8(2)13-11(9(3)12(7)16)14(4,5)6-10(15)17-13/h16H,6H2,1-5H3

InChI Key

NWBXBARTRIEVKH-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C(=C1O)C)C(CC(=O)O2)(C)C)C

Canonical SMILES

CC1=C(C2=C(C(=C1O)C)C(CC(=O)O2)(C)C)C

Antioxidant Activity Research

Field: Pharmaceuticals and Biochemistry

Application Summary: Coumarins, including 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin, are known for their broad spectrum of physiological effects. They have excellent charge and electron transport properties due to their specific structure .

Methods of Application: The antioxidant activity of natural coumarins has been a subject of intense study for at least two decades . The research involves the synthesis and examination of synthetic coumarin derivatives .

Results or Outcomes: As many pathologies are associated with oxidative stress, coumarin-based compounds could be excellent candidates for novel medicinal molecules .

Synthesis of Coumarin Derivatives

Field: Organic Chemistry

Application Summary: Many coumarin derivatives have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups .

Methods of Application: In this work, based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .

Results or Outcomes: Based on the experimental results, a possible mechanism was proposed, which provides a reference for future industrialized production of coumarins .

Fragrance Enhancer

Field: Perfumery

Application Summary: 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is used as a fragrance enhancer due to its unique structure and properties.

Methods of Application: The compound is typically added to perfumes to enhance their scent.

Results or Outcomes: The use of this compound in perfumes can result in a more pleasant and long-lasting fragrance.

Study of Lactone Ring Conformation

Field: Structural Chemistry

Application Summary: The unique structure of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin, particularly its lactone ring, makes it a subject of interest in the study of structural transformations in crystals .

Methods of Application: Researchers study the conformational disorder and inversions of the lactone ring in the crystals of this compound .

Results or Outcomes: These studies can provide insights into the coupling of the lactone-ring conformation with crystal symmetry .

Development of Synthesis Procedures

Application Summary: The synthesis of coumarin heterocycles, including 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin, has been a focus of many research groups due to their valuable biological and pharmaceutical properties .

Results or Outcomes: These synthesis methods have been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is a chemical compound with the molecular formula C14H18O3 and a molecular weight of approximately 234.29 g/mol. It is classified under the category of hydrocoumarins, which are derivatives of coumarin characterized by a saturated lactone ring. This compound features a hydroxy group at the sixth position and five methyl groups at positions 4, 4, 5, 7, and 8. Its structure contributes to its unique physical and chemical properties, making it a subject of interest in various fields including medicinal chemistry and materials science .

The mechanism of action of HPD is not fully established yet. Research is ongoing to explore its potential interactions with biological systems and its effects on specific processes [].

Typical of hydrocoumarins. Notably, it can undergo:

  • Esterification: Reaction with acids to form esters.
  • Hydrolysis: Conversion back to its carboxylic acid form in the presence of water.
  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

These reactions are significant for its potential applications in organic synthesis and pharmaceuticals.

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin exhibits various biological activities:

  • Antioxidant Properties: Studies have shown that this compound possesses notable antioxidative capabilities, which can protect cells from oxidative stress .
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against certain pathogens.
  • Anti-inflammatory Effects: It may also exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .

The synthesis of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin can be achieved through several methods:

  • Condensation Reactions: Typically involves the reaction of catechol with cinnamic acid under specific conditions to yield the desired hydrocoumarin.
  • Chemical Modifications: Starting from simpler coumarin derivatives and introducing hydroxy and methyl groups through various

The applications of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin are diverse:

  • Pharmaceuticals: Due to its biological activities, it is investigated for use in drug formulations targeting oxidative stress-related conditions.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products.
  • Food Industry: Potential use as a natural preservative due to its antimicrobial properties .

Several compounds share structural similarities with 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-HydroxycoumarinHydroxy group at position 6Simpler structure; less methylation
7-Hydroxy-4-methylcoumarinHydroxy group at position 7; one methyl groupDifferent biological activity profile
6-Methoxy-4-methylcoumarinMethoxy group instead of hydroxy at position 6Altered solubility and reactivity
6-Hydroxy-2-methylcoumarinHydroxy group at position 6; fewer methyl groupsLower antioxidant activity compared to pentamethyl

The uniqueness of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin lies in its extensive methylation pattern and specific biological activities that distinguish it from these similar compounds .

XLogP3

3.3

Dates

Modify: 2024-04-14

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